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Compound of Interest

Compound Name:
2-(Diphenylphosphino)benzoic

acid

Cat. No.: B100216 Get Quote

CAS Number: 17261-28-8

This technical guide provides a comprehensive overview of 2-(diphenylphosphino)benzoic
acid, a versatile organophosphorus compound widely utilized in chemical synthesis and

catalysis. This document is intended for researchers, scientists, and professionals in the fields

of drug development, materials science, and chemical engineering.

Chemical and Physical Properties
2-(Diphenylphosphino)benzoic acid, also known as (2-carboxyphenyl)diphenylphosphine, is

a white to light yellow solid.[1][2] It is soluble in polar organic solvents such as alcohols,

acetone, and dichloromethane.[2] Key quantitative data are summarized in Table 1.

Table 1: Chemical and Physical Properties of 2-(Diphenylphosphino)benzoic Acid
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Property Value References

CAS Number 17261-28-8 [1]

Molecular Formula C₁₉H₁₅O₂P [3]

Molecular Weight 306.30 g/mol [4]

Appearance White to light yellow solid [2]

Melting Point 174-181 °C [4]

EINECS Number 241-293-7 [4]

Synthesis and Experimental Protocols
Several synthetic routes to 2-(diphenylphosphino)benzoic acid have been reported. A

common and effective method involves the reaction of a diphenylphosphine alkali metal salt

with an ortho-chlorobenzoic acid derivative.[5]

Synthesis from Chlorodiphenylphosphine and o-
Chlorobenzoic Acid Derivative
This method involves a two-step process: the formation of a diphenylphosphine alkali metal salt

followed by a coupling reaction.[5]

Experimental Protocol:

Step 1: Formation of Diphenylphosphine Sodium

In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a suitable

solvent such as tetrahydrofuran (THF), 2-methyltetrahydrofuran, or an ether solvent like n-

butyl ether or 1,4-dioxane.[6]

Add an alkali metal, such as sodium, lithium, or potassium, to the solvent.[6]

Slowly add chlorodiphenylphosphine dropwise to the suspension of the alkali metal in the

solvent.[5]
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The reaction mixture is stirred to facilitate the cracking of chlorodiphenylphosphine and the

formation of the diphenylphosphine alkali metal salt.[5] The reaction time for this step is

typically 1-6 hours.[5]

Step 2: Coupling Reaction and Hydrolysis

To the freshly prepared solution of the diphenylphosphine alkali metal salt, add an ortho-

chlorobenzoic acid salt (e.g., sodium o-chlorobenzoate) or an ortho-chlorobenzoic acid ester

(e.g., methyl o-chlorobenzoate).[5][6]

The coupling reaction is allowed to proceed, typically for 2-24 hours.[5]

Upon completion of the coupling reaction, the resulting diphenylphosphinobenzoic acid salt

or ester is hydrolyzed.[5]

The final product, 2-(diphenylphosphino)benzoic acid, is then isolated and purified.

A visual representation of this synthetic workflow is provided below.
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Step 1: Formation of Diphenylphosphine Sodium

Step 2: Coupling and Hydrolysis
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Caption: Synthetic workflow for 2-(Diphenylphosphino)benzoic acid.
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Applications in Catalysis and Organic Synthesis
2-(Diphenylphosphino)benzoic acid is a valuable ligand and reagent in various organic

transformations, most notably in palladium-catalyzed cross-coupling reactions and the

Staudinger reduction.

Ligand in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.

2-(Diphenylphosphino)benzoic acid can serve as a ligand for the palladium catalyst in these

reactions. The phosphine group coordinates to the palladium center, influencing its catalytic

activity and stability.

The generalized catalytic cycle for a Suzuki-Miyaura coupling reaction is depicted below.
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Caption: Generalized catalytic cycle of the Suzuki-Miyaura coupling.

Reagent in Staudinger Reduction
The Staudinger reduction provides a mild method for the conversion of azides to amines.[7] In

this reaction, a phosphine, such as 2-(diphenylphosphino)benzoic acid, reacts with an azide
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to form an iminophosphorane intermediate, which is then hydrolyzed to yield the corresponding

amine and a phosphine oxide.[7]

The reaction proceeds through the nucleophilic attack of the phosphine on the terminal

nitrogen of the azide, followed by the loss of dinitrogen gas to form the iminophosphorane.

Subsequent hydrolysis yields the amine and phosphine oxide.[8][9]

The mechanism of the Staudinger reduction is illustrated below.
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Caption: Mechanism of the Staudinger Reduction.

Spectroscopic Data
The structural characterization of 2-(diphenylphosphino)benzoic acid is supported by various

spectroscopic techniques. Key data from Nuclear Magnetic Resonance (NMR) and Fourier-

Transform Infrared (FTIR) spectroscopy are presented below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://en.wikipedia.org/wiki/Staudinger_reaction
https://www.alfa-chemistry.com/resources/staudinger-reduction.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9458194/
https://www.benchchem.com/product/b100216?utm_src=pdf-body-img
https://www.benchchem.com/product/b100216?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b100216?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 2: Spectroscopic Data for 2-(Diphenylphosphino)benzoic Acid

Spectroscopy Data References

¹H NMR

Chemical shifts (δ, ppm) are

observed for the aromatic

protons and the carboxylic acid

proton.

[10]

¹³C NMR

Resonances corresponding to

the carbon atoms of the phenyl

rings and the carboxyl group

are present.

[10]

³¹P NMR

A characteristic chemical shift

for the phosphorus atom in a

triarylphosphine environment is

observed. The typical range for

C₃P is -60 to -10 ppm.

[10][11]

FTIR

Characteristic absorption

bands for the O-H stretch of

the carboxylic acid (broad,

~2500-3300 cm⁻¹), the C=O

stretch of the carboxylic acid

(~1700 cm⁻¹), and C-H

stretches of the aromatic rings

are observed.

[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b100216?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

